1-[(1E)-2-carboxyeth-1-en-1-yl]-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-[(1E)-2-carboxyeth-1-en-1-yl]-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1E)-2-carboxyeth-1-en-1-yl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition of azides to alkynes, known as the Huisgen 1,3-dipolar cycloaddition reaction. This reaction is often catalyzed by copper (I) iodide in the presence of a base such as sodium ascorbate. The reaction conditions are mild, and the process is highly regioselective, yielding the desired triazole derivative with high efficiency .
Industrial Production Methods: In an industrial setting, the synthesis of triazole derivatives can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and high yields. Copper-on-charcoal is commonly used as a heterogeneous catalyst in these processes .
Chemical Reactions Analysis
Types of Reactions: 1-[(1E)-2-carboxyeth-1-en-1-yl]-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-[(1E)-2-carboxyeth-1-en-1-yl]-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(1E)-2-carboxyeth-1-en-1-yl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
1,2,3-Triazole: Another triazole isomer with similar chemical properties but different biological activities.
1,2,4-Triazole: Known for its potent biological activities, including antifungal and anticancer properties.
Uniqueness: Its carboxyethenyl group enhances its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
1-[(E)-2-carboxyethenyl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c10-5(11)1-2-9-3-4(6(12)13)7-8-9/h1-3H,(H,10,11)(H,12,13)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZQXLORKLJTAN-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1C=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=NN1/C=C/C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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